1H-Indene-2-butanoic acid, 2,3-dihydro-1-oxo-, ethyl ester
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Overview
Description
1H-Indene-2-butanoic acid, 2,3-dihydro-1-oxo-, ethyl ester is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons that are significant in various chemical and industrial applications due to their unique structural properties
Preparation Methods
The synthesis of 1H-Indene-2-butanoic acid, 2,3-dihydro-1-oxo-, ethyl ester typically involves several steps, starting from readily available precursors. One common synthetic route involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . This reaction forms 1-substituted-1H-indene and 1-indanone products. Another method includes the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates . Industrial production methods often utilize similar catalytic processes but on a larger scale to ensure high yield and purity.
Chemical Reactions Analysis
1H-Indene-2-butanoic acid, 2,3-dihydro-1-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indene-2-butanoic acid, 2,3-dihydro-1-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism by which 1H-Indene-2-butanoic acid, 2,3-dihydro-1-oxo-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1H-Indene-2-butanoic acid, 2,3-dihydro-1-oxo-, ethyl ester can be compared with other similar compounds such as:
1H-Indene, 1-ethyl-2,3-dihydro-: This compound has a similar indene structure but with different substituents, leading to variations in chemical reactivity and applications.
1H-Indene, 2,3-dihydro-1,1-dimethyl-: . The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities.
Properties
CAS No. |
61601-28-3 |
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Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
ethyl 4-(3-oxo-1,2-dihydroinden-2-yl)butanoate |
InChI |
InChI=1S/C15H18O3/c1-2-18-14(16)9-5-7-12-10-11-6-3-4-8-13(11)15(12)17/h3-4,6,8,12H,2,5,7,9-10H2,1H3 |
InChI Key |
ZXYYFCRDEWEJCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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